

Ac-YVAD-CHO: A Technical Guide to its Discovery, Development, and Application

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Compound of Interest

Compound Name: Yvad-cho

Cat. No.: B10785022

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-**YVAD-CHO** (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartal) is a synthetic tetrapeptide aldehyde that has emerged as a potent, reversible, and selective inhibitor of caspase-1, also known as Interleukin-1 β Converting Enzyme (ICE). This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Ac-**YVAD-CHO**. It includes a compilation of its inhibitory constants against various caspases, detailed experimental protocols for its use in vitro and in vivo, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of inflammation, apoptosis, and drug development.

Introduction

Caspase-1 is a cysteine protease that plays a critical role in the innate immune response. It functions as the effector enzyme of the inflammasome, a multiprotein complex that assembles in response to pathogenic and endogenous danger signals. Once activated, caspase-1 is responsible for the cleavage of pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.^[1] These cytokines are potent mediators of inflammation and fever. Additionally, active caspase-1 can induce a form of programmed cell death known as pyroptosis by cleaving Gasdermin D.^[1]

Given its central role in inflammation, caspase-1 has become an attractive therapeutic target for a range of inflammatory diseases. The development of selective caspase-1 inhibitors is therefore of significant interest. Ac-**YVAD-CHO** was one of the early and pivotal discoveries in this area, designed as a peptide-based inhibitor that mimics the caspase-1 cleavage site in pro-IL-1 β .^[2] Its high potency and selectivity have made it an invaluable tool for studying the biological functions of caspase-1 and a foundational molecule for the development of more advanced caspase-1-targeting therapeutics.

Discovery and Development

The development of Ac-**YVAD-CHO** was rooted in the understanding of the substrate specificity of caspase-1. Researchers identified the YVAD (Tyr-Val-Ala-Asp) amino acid sequence as the recognition and cleavage site within pro-IL-1 β . This led to the rational design of peptide-based inhibitors incorporating this sequence. The addition of a C-terminal aldehyde group (CHO) creates a reversible covalent inhibitor that interacts with the active site cysteine of the caspase. The N-terminal acetylation (Ac) enhances cell permeability, allowing for its use in cell-based assays.

Mechanism of Action

Ac-**YVAD-CHO** acts as a competitive, reversible inhibitor of caspase-1. The aldehyde group of the inhibitor forms a thiohemiacetal adduct with the catalytic cysteine residue in the active site of caspase-1. This reversible covalent bond effectively blocks the access of the natural substrate, pro-IL-1 β , to the active site, thereby preventing its cleavage and maturation. The tetrapeptide sequence (YVAD) confers specificity, ensuring that the inhibitor preferentially binds to caspase-1.

Quantitative Data: Inhibitory Activity

The potency and selectivity of Ac-**YVAD-CHO** have been characterized across numerous studies. The following table summarizes key quantitative data, including inhibitory constant (K_i) and half-maximal inhibitory concentration (IC₅₀) values against various human caspases.

| Caspase Target | Inhibitor | Ki (nM) | IC50 (μM) | Reference |
|-------------------|-------------|-----------|-----------|-----------|
| Caspase-1 | Ac-YVAD-CHO | 0.76 | - | [3][4] |
| Caspase-1 (mouse) | Ac-YVAD-CHO | 3.0 | - | |
| Caspase-2 | Ac-YVAD-CHO | >10,000 | - | |
| Caspase-3 | Ac-YVAD-CHO | >10,000 | - | |
| Caspase-4 | Ac-YVAD-CHO | 163 - 970 | - | |
| Caspase-5 | Ac-YVAD-CHO | 163 - 970 | - | |
| Caspase-6 | Ac-YVAD-CHO | >10,000 | - | |
| Caspase-7 | Ac-YVAD-CHO | >10,000 | - | |
| Caspase-8 | Ac-YVAD-CHO | 163 - 970 | - | |
| Caspase-9 | Ac-YVAD-CHO | 163 - 970 | - | |
| Caspase-10 | Ac-YVAD-CHO | 163 - 970 | - | |
| IL-1β (human) | Ac-YVAD-CHO | - | 0.7 | |
| IL-1β (mouse) | Ac-YVAD-CHO | - | 2.5 | |

Experimental Protocols

In Vitro Caspase-1 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of a compound, such as **Ac-YVAD-CHO**, on recombinant human caspase-1.

Materials:

- Recombinant human caspase-1
- **Ac-YVAD-CHO** (positive control)

- Test inhibitor
- Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
- Caspase-1 substrate, e.g., Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin)
- 96-well black microplate
- Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

- Prepare Reagents:
 - Dilute recombinant caspase-1 to the desired concentration in ice-cold Caspase Assay Buffer.
 - Prepare a stock solution of Ac-**YVAD-CHO** (e.g., 10 mM in DMSO) and create serial dilutions in Caspase Assay Buffer to generate a range of concentrations for the positive control.
 - Prepare stock solutions of test inhibitors in DMSO and create serial dilutions in Caspase Assay Buffer.
 - Prepare the caspase-1 substrate solution in Caspase Assay Buffer.
- Assay Setup (in triplicate):
 - Blank wells: Add 50 µL of Caspase Assay Buffer.
 - Negative control wells (enzyme activity without inhibitor): Add 40 µL of Caspase Assay Buffer and 10 µL of diluted caspase-1.
 - Positive control wells (Ac-**YVAD-CHO**): Add 40 µL of the various dilutions of Ac-**YVAD-CHO** and 10 µL of diluted caspase-1.

- Test inhibitor wells: Add 40 μ L of the various dilutions of the test inhibitor and 10 μ L of diluted caspase-1.
- Pre-incubation:
 - Tap the plate gently to mix.
 - Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
 - Add 50 μ L of the caspase-1 substrate solution to all wells.
- Measurement:
 - Immediately measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
 - Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
- Data Analysis:
 - Subtract the fluorescence of the blank wells from all other readings.
 - Determine the rate of substrate cleavage (change in fluorescence over time).
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
 - Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

In Vivo Inhibition of LPS-Induced IL-1 β Production in Mice

This protocol provides a general framework for assessing the in vivo efficacy of Ac-YVAD-CHO in a mouse model of endotoxemia.

Materials:

- **Ac-YVAD-CHO**
- Lipopolysaccharide (LPS) from E. coli
- Sterile, pyrogen-free saline
- Mice (e.g., C57BL/6)
- Equipment for intraperitoneal (i.p.) injection
- ELISA kit for mouse IL-1 β

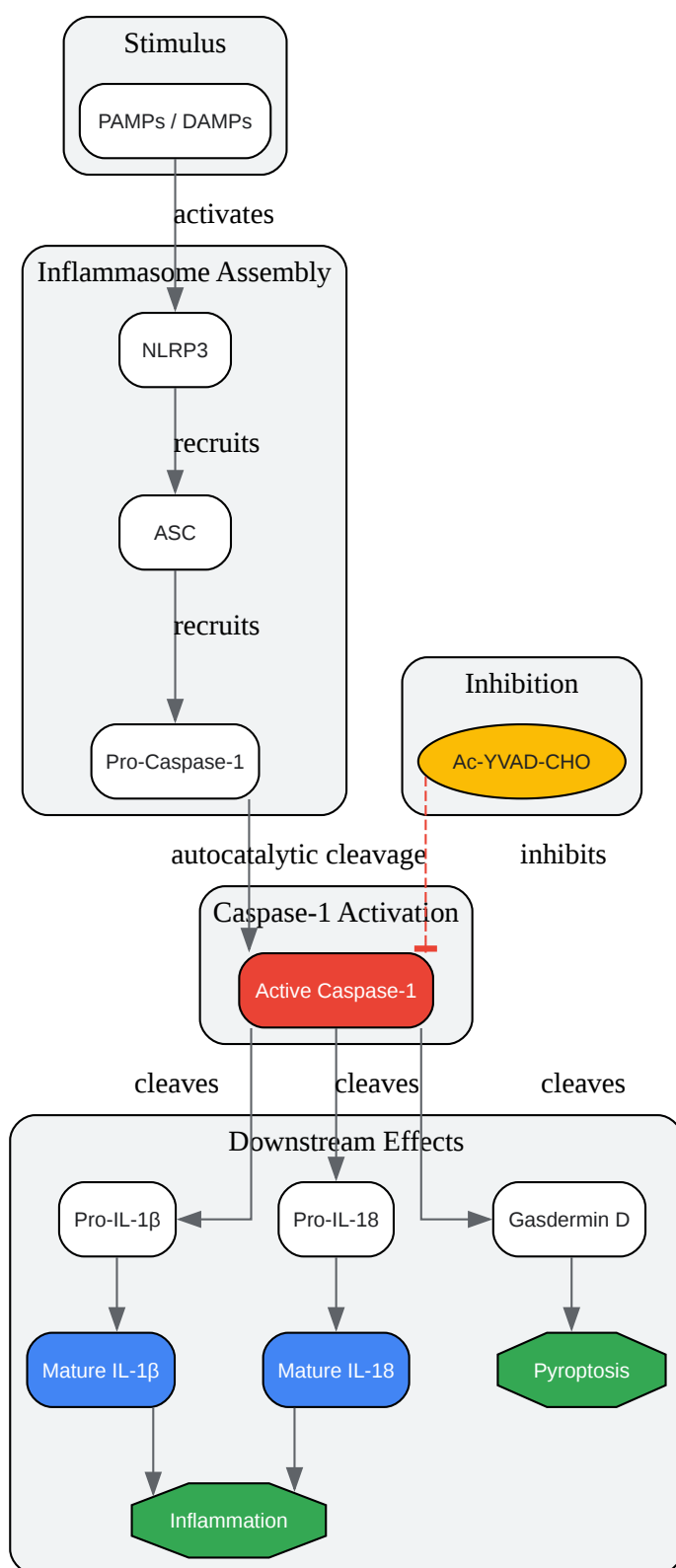
Procedure:

- Animal Acclimatization:
 - House mice in a controlled environment for at least one week before the experiment.
- Preparation of Reagents:
 - Dissolve **Ac-YVAD-CHO** in a suitable vehicle (e.g., sterile saline or PBS). The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100-200 μ L).
 - Dissolve LPS in sterile saline.
- Experimental Groups (n=6-8 per group):
 - Vehicle control: Administer the vehicle solution i.p.
 - LPS only: Administer the vehicle i.p., followed by LPS injection.
 - **Ac-YVAD-CHO** + LPS: Administer **Ac-YVAD-CHO** i.p. at the desired dose (e.g., 10 mg/kg), followed by LPS injection.
- Dosing and LPS Challenge:

- Administer the vehicle or Ac-**YVAD-CHO** via i.p. injection.
- After a pre-determined time (e.g., 1 hour), challenge the mice with an i.p. injection of LPS (e.g., 1 mg/kg).
- Sample Collection:
 - At a specific time point after the LPS challenge (e.g., 2-4 hours), collect blood samples via cardiac puncture or from the tail vein.
 - Isolate serum or plasma and store at -80°C until analysis.
- Measurement of IL-1 β :
 - Quantify the levels of mature IL-1 β in the serum or plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Compare the IL-1 β levels between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualizations

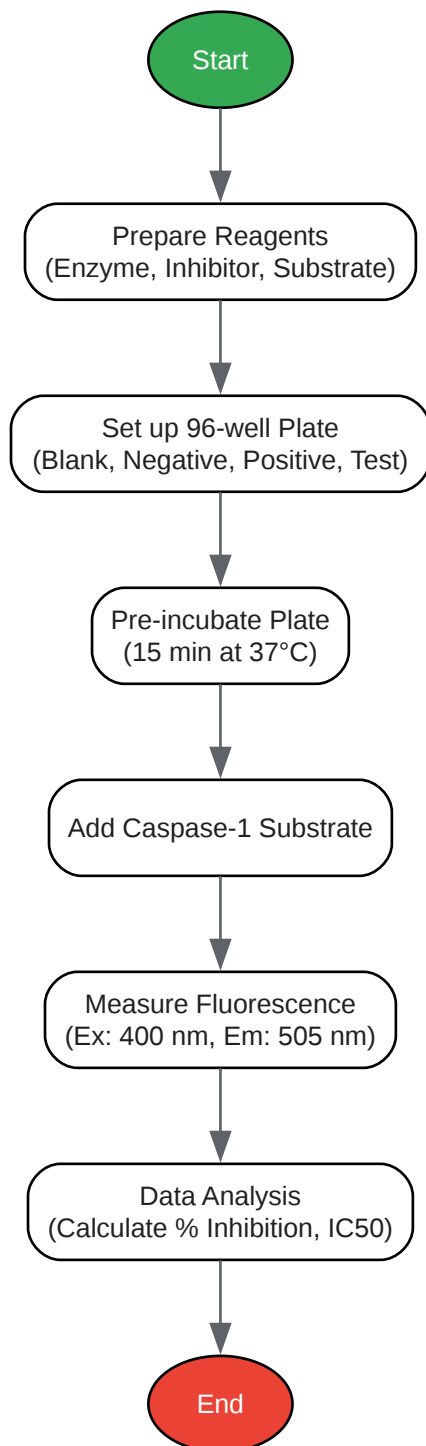
Caspase-1 Activation and Signaling Pathway



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Caption: Caspase-1 activation pathway and inhibition by Ac-YVAD-CHO.

Experimental Workflow for In Vitro Caspase-1 Inhibition Assay



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Caption: Workflow for a fluorometric in vitro caspase-1 inhibition assay.

Conclusion

Ac-**YVAD-CHO** remains a cornerstone in the study of caspase-1 biology and the broader field of inflammation. Its high potency and selectivity have enabled significant advances in our understanding of the inflammasome pathway and its role in disease. While newer generations of caspase-1 inhibitors with improved pharmacokinetic properties are being developed for clinical applications, Ac-**YVAD-CHO** continues to be an indispensable research tool. This guide provides a comprehensive resource for the effective utilization of Ac-**YVAD-CHO** in both in vitro and in vivo experimental settings, facilitating further discoveries in the realm of inflammatory and apoptotic signaling.

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